molecular formula C7H15Cl2N B3125319 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride CAS No. 322391-26-4

1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride

Cat. No.: B3125319
CAS No.: 322391-26-4
M. Wt: 184.10
InChI Key: RBCAJUWPIJXRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C7H14ClN·HCl. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Preparation Methods

The synthesis of 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-chloro-1-methylethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes and interactions at the molecular level.

    Medicine: It is investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the context of its use, such as in chemical reactions or biological studies .

Comparison with Similar Compounds

1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

  • 1-(2-Bromo-1-methylethyl)pyrrolidine hydrochloride
  • 1-(2-Iodo-1-methylethyl)pyrrolidine hydrochloride
  • 1-(2-Fluoro-1-methylethyl)pyrrolidine hydrochloride

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The unique properties of this compound make it particularly useful in specific research and industrial contexts .

Properties

IUPAC Name

1-(1-chloropropan-2-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-7(6-8)9-4-2-3-5-9;/h7H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCAJUWPIJXRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N1CCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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